

Inarigivir: A Technical Guide to a Dinucleotide Antiviral Drug

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Compound of Interest

Compound Name: *Inarigivir*

Cat. No.: *B1671813*

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For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the clinical development of **inarigivir** for the treatment of Hepatitis B Virus (HBV) was discontinued by Spring Bank Pharmaceuticals in January 2020. This decision was made following a patient death in the Phase IIb CATALYST trial, citing the need to ensure patient safety due to unexpected serious adverse events.^[1]

Executive Summary

Inarigivir (formerly SB 9200) is an investigational dinucleotide antiviral drug designed to function as an immunomodulator. Its primary mechanism of action involves the activation of the innate immune system through the agonism of two key intracellular pattern recognition receptors: Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This dual agonism triggers downstream signaling cascades, leading to the production of interferons and other cytokines, thereby inducing an antiviral state. **Inarigivir** has demonstrated antiviral activity against both Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV) in preclinical and clinical studies. This document provides a comprehensive technical overview of **inarigivir**, including its mechanism of action, quantitative antiviral activity, and the methodologies used in its evaluation.

Mechanism of Action

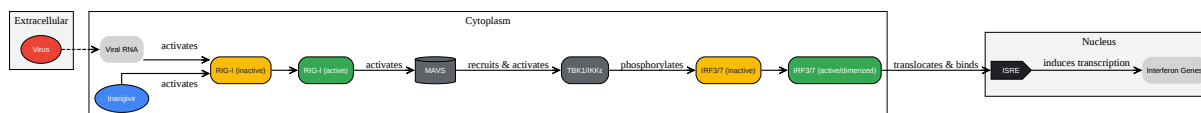
Inarigivir is a first-in-class oral modulator of the innate immune system.[2] Its antiviral effects are primarily mediated through the activation of RIG-I and NOD2.[2][3][4][5][6]

- **RIG-I Activation:** As a RIG-I agonist, **inarigivir** mimics viral RNA, a pathogen-associated molecular pattern (PAMP). This binding initiates a conformational change in RIG-I, leading to its activation. Activated RIG-I then interacts with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade that culminates in the phosphorylation and nuclear translocation of interferon regulatory factors (IRFs), primarily IRF3 and IRF7. These transcription factors then drive the expression of type I and type III interferons (IFN- α / β and IFN- λ), which are crucial for establishing an antiviral state in the host cell and neighboring cells.[7]
- **NOD2 Activation:** **Inarigivir** also activates NOD2, another intracellular sensor of microbial components. While the precise mechanism of NOD2 activation by **inarigivir** is not fully elucidated, it is known to contribute to the overall inflammatory and antiviral response. Activation of NOD2 typically leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which in turn activates the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways. This results in the production of pro-inflammatory cytokines and chemokines that further contribute to the antiviral immune response.
- **Dual Mechanism against HBV:** In the context of HBV infection, **inarigivir** has been described as having a dual mechanism of action.[8] It not only stimulates the production of interferons to trigger a broad antiviral immune response but also appears to directly interfere with HBV replication at the level of RNA packaging (encapsidation) and reverse transcription.[8]

Signaling Pathways

The signaling pathways activated by **inarigivir** are central to its immunomodulatory and antiviral effects.

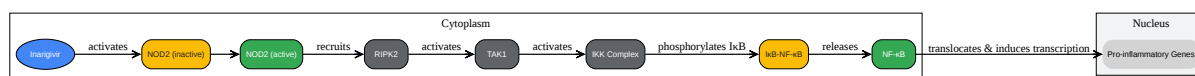
RIG-I Signaling Pathway



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Caption: RIG-I signaling pathway activated by **Inarigivir**.

NOD2 Signaling Pathway



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Caption: NOD2 signaling pathway activated by **Inarigivir**.

Quantitative Data

The antiviral activity of **inarigivir** has been quantified in both in vitro and in vivo studies.

In Vitro Antiviral Activity

Virus	Genotype	Assay System	EC50 (μM)	EC90 (μM)	Reference
HCV	1a	Replicon	2.2	8.0	[2][3][6]
HCV	1b	Replicon	1.0	6.0	[2][3][6]

Clinical Efficacy in Chronic Hepatitis B (ACHIEVE Trial)

The Phase 2 ACHIEVE trial evaluated ascending doses of **inarigivir** monotherapy for 12 weeks in treatment-naïve patients with chronic HBV, followed by 12 weeks of tenofovir disoproxil fumarate (TDF).^[8]^[9]

Inarigivir Dose	Mean Reduction in HBV DNA (log10 IU/mL) at Week 12	Mean Change in HBV RNA from Baseline at Week 12	Mean Change in HBsAg from Baseline at Week 12	Reference
25 mg	0.6116	-0.3856	-0.0956	^[9]
50 mg	Not explicitly stated	Not explicitly stated	Not explicitly stated	
100 mg	Not explicitly stated	-0.5794	-0.1818	^[9]
200 mg	1.5774	Not explicitly stated	Not explicitly stated	^[9]
Placebo	0.0352	-0.1474	+0.0026	^[9]

Pharmacokinetics

Detailed pharmacokinetic data for **inarigivir** in humans, such as C_{max}, T_{max}, and half-life, are not extensively available in the public domain, likely due to the cessation of its clinical development.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to evaluate the efficacy of **inarigivir**. The specific parameters for the **inarigivir** studies are not publicly available.

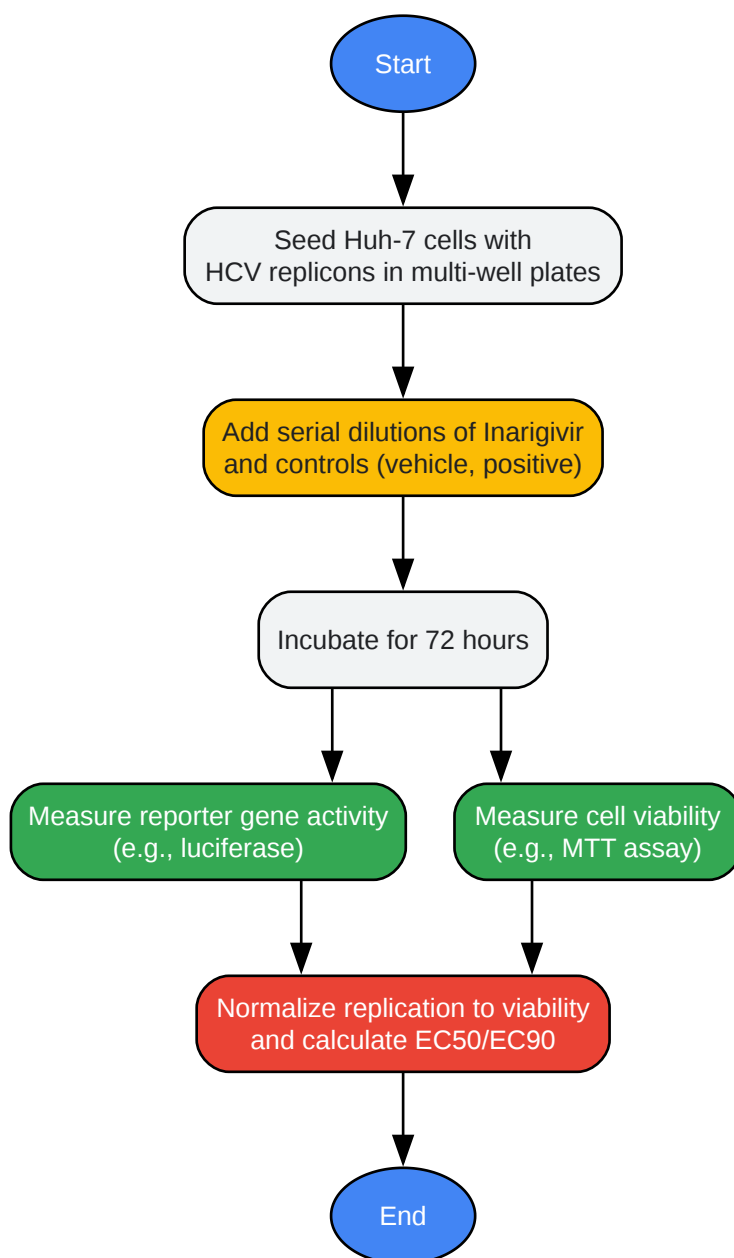
HCV Replicon Assay

The in vitro anti-HCV activity of **inarigivir** was assessed using HCV replicon systems.

Objective: To determine the concentration of the drug that inhibits 50% (EC50) and 90% (EC90) of HCV RNA replication.

General Protocol:

- **Cell Culture:** Huh-7 human hepatoma cells harboring subgenomic HCV replicons of the desired genotype (e.g., 1a or 1b) are cultured under standard conditions. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
- **Compound Treatment:** Cells are seeded in multi-well plates and treated with serial dilutions of **inarigivir**. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.
- **Incubation:** The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
- **Quantification of Replication:** HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
- **Data Analysis:** The reporter signal is normalized to cell viability (often measured in parallel using an assay like MTT or CellTiter-Glo) to account for any cytotoxic effects of the compound. The EC50 and EC90 values are then calculated by fitting the dose-response data to a sigmoidal curve.



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Caption: General workflow for an HCV replicon assay.

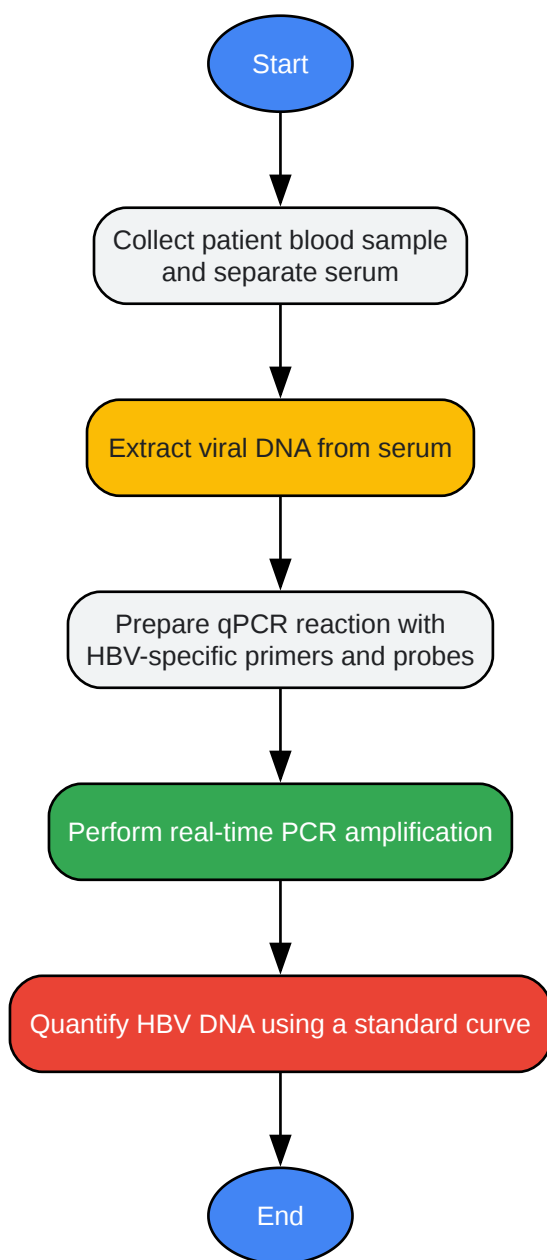
HBV DNA Quantification

Quantitative real-time polymerase chain reaction (qPCR) is the standard method for measuring HBV DNA levels in patient serum.

Objective: To quantify the amount of HBV DNA in clinical samples to assess viral load.

General Protocol:

- **Sample Collection:** Whole blood is collected from patients, and serum is separated.
- **DNA Extraction:** Viral DNA is extracted from the serum samples using a commercial kit.
- **qPCR Reaction Setup:** A qPCR master mix is prepared containing a DNA polymerase, dNTPs, and primers and probes specific to a conserved region of the HBV genome. The extracted DNA is added to the reaction mix.
- **Real-Time PCR:** The reaction is run on a real-time PCR instrument. The instrument monitors the fluorescence signal generated during the amplification of the target DNA in real-time.
- **Quantification:** A standard curve is generated using known concentrations of HBV DNA. The viral load in the patient samples is determined by comparing their amplification data to the standard curve.



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Caption: General workflow for HBV DNA quantification by qPCR.

HBsAg ELISA

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the level of Hepatitis B surface antigen (HBsAg) in patient serum.

Objective: To measure the concentration of HBsAg in clinical samples as a marker of viral protein production.

General Protocol:

- **Plate Coating:** Microtiter plates are coated with a capture antibody specific for HBsAg.
- **Sample Addition:** Patient serum samples and standards with known HBsAg concentrations are added to the wells.
- **Incubation:** The plate is incubated to allow HBsAg in the samples to bind to the capture antibody.
- **Washing:** The plate is washed to remove unbound components.
- **Detection Antibody:** A detection antibody, also specific for HBsAg and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.
- **Incubation and Washing:** The plate is incubated again to allow the detection antibody to bind to the captured HBsAg, followed by another wash step.
- **Substrate Addition:** A substrate for the enzyme is added, which results in a color change.
- **Measurement:** The absorbance of the color is measured using a microplate reader.
- **Quantification:** The concentration of HBsAg in the patient samples is determined by comparing their absorbance values to the standard curve.

Conclusion

Inarigivir is a dinucleotide antiviral drug that showed promise as a novel immunomodulatory agent for the treatment of chronic viral infections, particularly HBV and HCV. Its mechanism of action, centered on the activation of the RIG-I and NOD2 pathways, represents a distinct approach to antiviral therapy by harnessing the host's innate immune system. While its development for HBV was halted due to safety concerns, the data gathered from its preclinical and clinical evaluation provide valuable insights into the potential of innate immune agonists in antiviral drug development. The information presented in this technical guide summarizes the key scientific and clinical findings related to **inarigivir**.

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